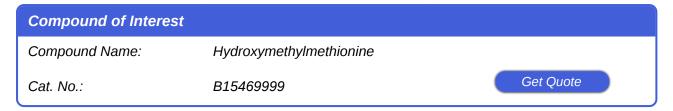


# An In-depth Technical Guide to the Molecular Structure and Isomers of Hydroxymethylmethionine

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the molecular structure, potential isomers, and physicochemical properties of N-(Hydroxymethyl)-DL-methionine. It details the theoretical basis for its isomerism and outlines general experimental approaches for its synthesis and characterization based on available literature for related compounds. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who are interested in this methionine derivative.

### **Molecular Structure**

N-(Hydroxymethyl)-DL-methionine is a derivative of the essential amino acid methionine. The core structure consists of a methionine molecule where a hydroxymethyl group (-CH<sub>2</sub>OH) is attached to the alpha-amino group.

• Molecular Formula: C<sub>6</sub>H<sub>13</sub>NO<sub>3</sub>S[1]

• IUPAC Name: 2-(hydroxymethylamino)-4-methylsulfanylbutanoic acid[1]

CAS Number: 64226-78-4[1]



PubChem CID: 135273[1]

Molecular Weight: 179.24 g/mol [1]

The presence of a chiral center at the alpha-carbon and the addition of the hydroxymethyl group introduce interesting stereochemical possibilities, which are discussed in the following sections.

# Isomers of Hydroxymethylmethionine

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For **hydroxymethylmethionine**, two main types of isomerism are of interest: constitutional isomerism and stereoisomerism.

#### **Constitutional Isomers**

Constitutional isomers have different connectivity of atoms. While numerous constitutional isomers of  $C_6H_{13}NO_3S$  are theoretically possible, within the context of derivatives of methionine, the primary focus is on stereoisomerism.

#### **Stereoisomers**

Stereoisomers have the same molecular formula and sequence of bonded atoms, but they differ in the three-dimensional orientation of their atoms in space.

N-(Hydroxymethyl)-methionine possesses a chiral center at the alpha-carbon (C2), the carbon atom bonded to the amino group, the carboxyl group, the hydrogen atom, and the 4-(methylsulfanyl)butane side chain. This chirality results in the existence of two enantiomers, which are non-superimposable mirror images of each other:

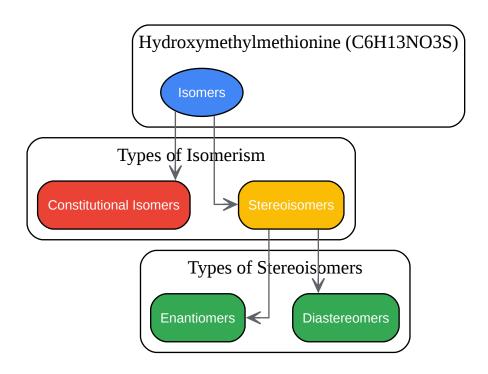
- N-(Hydroxymethyl)-L-methionine: The (S)-configuration at the alpha-carbon.
- N-(Hydroxymethyl)-D-methionine: The (R)-configuration at the alpha-carbon.

The "DL" in N-(Hydroxymethyl)-DL-methionine indicates a racemic mixture, meaning it contains equal amounts of the L- and D-enantiomers.



Diastereomers are stereoisomers that are not mirror images of each other. While N-(Hydroxymethyl)-methionine itself only has one chiral center, derivatives with additional chiral centers could exhibit diastereomerism. For the parent molecule, this form of isomerism is not present.

The relationship between the different types of isomers of **hydroxymethylmethionine** can be visualized as follows:



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Isomer classification for Hydroxymethylmethionine.

# **Physicochemical Properties**

Detailed experimental data on the physicochemical properties of N-(Hydroxymethyl)-DL-methionine are not readily available in the public domain. However, computed properties from databases like PubChem provide some useful estimates. For comparison, the properties of the parent molecule, DL-Methionine, are also included.



Property	N-(Hydroxymethyl)-DL- methionine (Computed)	DL-Methionine (Experimental/Computed)
Molecular Weight	179.24 g/mol [1]	149.21 g/mol
XLogP3	-2.4	-1.9
Hydrogen Bond Donor Count	3	2
Hydrogen Bond Acceptor Count	5	4
Rotatable Bond Count	6	4
Topological Polar Surface Area	94.9 Ų	63.3 Ų
Melting Point	Not available	~270-273 °C
Boiling Point	Not available	Not available
Solubility	Not available	Sparingly soluble in water

# Experimental Protocols Synthesis of N-(Hydroxymethyl)-DL-methionine

A detailed experimental protocol for the synthesis of the free acid form of N-(Hydroxymethyl)-DL-methionine is not explicitly available in peer-reviewed literature. However, patents describing the synthesis of its calcium salt provide a general methodology. The synthesis generally involves the N-hydroxymethylation of methionine using formaldehyde.

General Protocol (based on the synthesis of the calcium salt):[2]

- Dissolution of Methionine: DL-Methionine is dissolved in an aqueous medium. The pH is
  typically adjusted to the alkaline range using a base like sodium hydroxide to deprotonate
  the amino group, making it more nucleophilic.
- Reaction with Formaldehyde: An aqueous solution of formaldehyde is added to the
  methionine solution. The reaction mixture is stirred, likely at a controlled temperature, to
  allow for the nucleophilic addition of the amino group to the carbonyl carbon of
  formaldehyde.



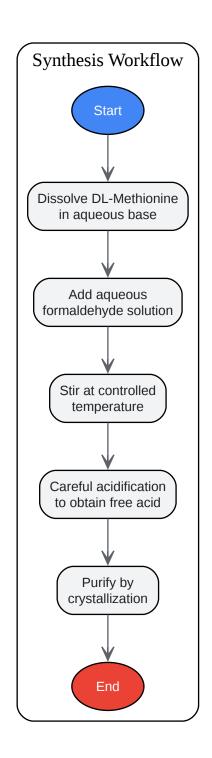




- Formation of the Free Acid (Hypothetical): To obtain the free acid, a careful acidification of
  the reaction mixture would be necessary to protonate the carboxylate and the hydroxyl group
  of the hydroxymethyl moiety. This step would need to be optimized to ensure the stability of
  the N-hydroxymethyl bond, which can be susceptible to hydrolysis under certain pH
  conditions.
- Purification: The final product would likely be purified by crystallization from a suitable solvent system.

The workflow for the synthesis can be visualized as follows:





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Generalized synthesis workflow for N-hydroxymethylmethionine.

#### Characterization



The synthesized N-(Hydroxymethyl)-DL-methionine would be characterized using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR would be expected to show a characteristic signal for the methylene protons of the hydroxymethyl group, likely a singlet or a doublet depending on the exchange rate of the hydroxyl proton. The other signals of the methionine backbone would also be present, potentially with slight shifts compared to the parent amino acid.
  - <sup>13</sup>C NMR would show an additional signal for the carbon of the hydroxymethyl group.
- Infrared (IR) Spectroscopy:
  - The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group and the carboxylic acid, the N-H stretch (which may be absent or shifted in the N-substituted product), and the C=O stretch of the carboxyl group.
- Mass Spectrometry (MS):
  - Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

# **Separation of Isomers**

The separation of the L- and D-enantiomers of N-(Hydroxymethyl)-methionine would require chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for separating amino acid enantiomers.

General HPLC Protocol for Chiral Separation:

- Column Selection: A chiral column, such as one based on cyclodextrins, macrocyclic antibiotics, or Pirkle-type phases, would be selected.
- Mobile Phase: The mobile phase would typically consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The pH and ionic strength of the buffer would be optimized to achieve the best separation.



 Detection: Detection would likely be performed using a UV detector, as the carboxyl group provides some UV absorbance, or a more universal detector like a charged aerosol detector (CAD) or mass spectrometer (MS).

# **Biological Activity and Signaling Pathways**

As of the current literature survey, there is no specific information available regarding the biological activity of N-(Hydroxymethyl)-DL-methionine or its involvement in any signaling pathways. While methionine and its derivatives play crucial roles in various metabolic pathways, the biological effects of the N-hydroxymethyl modification have not been extensively studied.

Further research would be required to determine if N-(Hydroxymethyl)-DL-methionine has any significant biological effects, such as acting as a pro-drug of methionine, interacting with specific enzymes or receptors, or exhibiting any cytotoxic or therapeutic properties.

## Conclusion

N-(Hydroxymethyl)-DL-methionine is a derivative of methionine with interesting structural features, particularly its chirality. While its synthesis is conceptually straightforward, detailed experimental data on its properties and biological activity are lacking in the public domain. This guide provides a theoretical framework and outlines general experimental approaches that can serve as a starting point for researchers interested in further investigating this compound. The potential for this molecule to have unique biological properties due to its structural modification warrants further exploration.

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